
フルダラビンリン酸
概要
説明
科学的研究の応用
Chronic Lymphocytic Leukemia (CLL)
Fludarabine phosphate is primarily indicated for the treatment of adult patients with B-cell chronic lymphocytic leukemia who have not responded to or whose disease has progressed during treatment with at least one standard alkylating-agent regimen. Clinical trials have demonstrated that fludarabine phosphate can achieve significant response rates in refractory cases. For instance, a study reported overall response rates of 48% and 32% in heavily pretreated patients . The median survival for these patients has been noted at approximately 43 to 52 weeks .
Table 1: Summary of Clinical Studies on Fludarabine Phosphate in CLL
Study | Patient Population | Dose (mg/m²) | Overall Response Rate (%) | Median Survival (weeks) |
---|---|---|---|---|
MDAH | Refractory CLL | 22-40 | 48 | 43 |
SWOG | Refractory CLL | 15-25 | 32 | 52 |
Non-Hodgkin's Lymphoma (NHL)
Fludarabine phosphate has shown efficacy in treating low-grade non-Hodgkin's lymphoma. Its use as a single agent or in combination with other chemotherapeutic agents has been explored. While the results are promising, further studies are needed to establish definitive treatment protocols and combinations that maximize therapeutic outcomes .
Other Hematological Malignancies
Fludarabine phosphate is also being investigated for its effectiveness against other lymphoid malignancies such as Hodgkin's disease and hairy cell leukemia. Although initial findings are encouraging, more extensive clinical trials are necessary to confirm its efficacy in these areas .
Combination Therapies
Fludarabine phosphate is often used in combination with other agents to enhance therapeutic efficacy. For example, it has been combined with cyclophosphamide, mitoxantrone, and rituximab for treating indolent non-Hodgkin's lymphomas. Additionally, it plays a role in conditioning regimens prior to allogeneic stem cell transplants due to its immunosuppressive properties .
Case Studies on Combination Therapies
- Study on CLL and Rituximab : A combination of fludarabine phosphate and rituximab showed improved response rates compared to fludarabine alone, indicating synergistic effects that warrant further investigation .
- Chagas Disease Research : Recent studies have explored repurposing fludarabine phosphate for treating Trypanosoma cruzi infections, showing potential synergy when combined with other FDA-approved drugs .
Safety and Tolerability
While fludarabine phosphate is generally well tolerated, it can cause significant myelosuppression and other adverse effects such as nausea, vomiting, and transient liver enzyme elevations . Monitoring for toxicity is crucial, especially in patients with renal impairment or advanced age.
Table 2: Common Adverse Effects Associated with Fludarabine Phosphate
Adverse Effect | Frequency |
---|---|
Myelosuppression | Common |
Nausea | Common |
Vomiting | Common |
Liver Enzyme Elevation | Occasional |
作用機序
1. Target of Action: Fludarabine phosphate primarily targets DNA polymerase alpha, ribonucleotide reductase, and DNA primase. These enzymes are crucial for DNA synthesis and repair, making them vital for cell proliferation .
2. Mode of Action: Fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A, which is then phosphorylated intracellularly by deoxycytidine kinase to form the active triphosphate, 2-fluoro-ara-ATP. This active metabolite inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, leading to the inhibition of DNA synthesis . This disruption in DNA synthesis ultimately results in cell death, particularly affecting rapidly dividing cancer cells .
3. Biochemical Pathways: The inhibition of DNA polymerase alpha, ribonucleotide reductase, and DNA primase by 2-fluoro-ara-ATP disrupts the DNA replication process. This interference affects the S-phase of the cell cycle, preventing the synthesis of new DNA strands and leading to apoptosis (programmed cell death) in malignant cells .
Pharmacokinetics:
- Absorption: Fludarabine phosphate is administered intravenously or orally. Oral bioavailability is approximately 55% .
- Distribution: It has a protein binding rate of 19-29% and is widely distributed in body tissues .
- Metabolism: After administration, it is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly to its active form .
- Excretion: The drug is primarily excreted via the kidneys, with an elimination half-life of about 20 hours .
5. Result of Action: At the molecular level, the inhibition of DNA synthesis leads to the accumulation of DNA damage, triggering apoptosis in cancer cells. This results in the reduction of tumor burden and the alleviation of symptoms associated with hematological malignancies .
6. Action Environment: Environmental factors such as pH, temperature, and the presence of other medications can influence the stability and efficacy of fludarabine phosphate. For instance, the drug is ionized at physiological pH, which helps it remain trapped in the bloodstream, enhancing its efficacy . Additionally, renal function can significantly impact the drug’s excretion and overall effectiveness, as impaired kidney function may lead to increased toxicity .
Fludarabine phosphate is a potent chemotherapeutic agent with a well-defined mechanism of action, making it effective in treating various hematological malignancies.
生化学分析
Biochemical Properties
Fludarabine phosphate plays a significant role in biochemical reactions. It is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP . This metabolite interacts with several enzymes, including DNA polymerase alpha, ribonucleotide reductase, and DNA primase . These interactions inhibit DNA synthesis, making Fludarabine phosphate active against both dividing and resting cells .
Cellular Effects
Fludarabine phosphate has profound effects on various types of cells and cellular processes. It inhibits DNA synthesis, which leads to the destruction of cancer cells . This impact on cell function extends to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Fludarabine phosphate involves its conversion to the active triphosphate, 2-fluoro-ara-ATP, which inhibits DNA synthesis by interacting with DNA polymerase alpha, ribonucleotide reductase, and DNA primase . This results in the inhibition of DNA synthesis and the destruction of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fludarabine phosphate change over time. For instance, it has been observed that the peak concentrations of the active metabolite, 2-fluoro-ara-ATP, are achieved 4 hours after the start of Fludarabine phosphate infusion . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of Fludarabine phosphate vary with different dosages in animal models. High doses have been associated with severe neurologic effects, including blindness, coma, and death
Metabolic Pathways
Fludarabine phosphate is involved in several metabolic pathways. It is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase . This process is crucial for the formation of the active triphosphate, 2-fluoro-ara-ATP .
Transport and Distribution
Fludarabine phosphate is transported and distributed within cells and tissues. Being phosphorylated, Fludarabine phosphate is ionized at physiologic pH and is effectively trapped in blood
Subcellular Localization
Current knowledge suggests that it primarily acts at the DNA level, inhibiting DNA synthesis
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of fludarabine phosphate typically involves the reaction of fludarabine with triethyl phosphate in the presence of phosphorus oxychloride. The reaction is carried out in a low-temperature reaction bath, followed by extraction and recrystallization to obtain the final product with high purity .
Industrial Production Methods: Industrial production methods often utilize a combination of chemical and enzymatic processes. For example, 2-fluoroadenine is reacted with 9-β-D-arabinofuranosyl-uracil in the presence of Enterobacter aerogenes to yield fludarabine. This is followed by phosphorylation and crystallization to produce fludarabine phosphate .
化学反応の分析
Types of Reactions: Fludarabine phosphate undergoes several types of chemical reactions, including:
Dephosphorylation: Rapidly dephosphorylated to 2-fluoro-ara-A.
Phosphorylation: Intracellular phosphorylation by deoxycytidine kinase to form the active triphosphate, 2-fluoro-ara-ATP.
Common Reagents and Conditions:
Dephosphorylation: Occurs under physiological conditions.
Phosphorylation: Requires deoxycytidine kinase and occurs intracellularly.
Major Products:
2-fluoro-ara-A: Formed after dephosphorylation.
2-fluoro-ara-ATP: The active triphosphate form that inhibits DNA synthesis.
類似化合物との比較
Cladribine: Another purine analog used in the treatment of hematological malignancies.
Pentostatin: A purine analog that inhibits adenosine deaminase and is used in the treatment of hairy cell leukemia.
Uniqueness: Fludarabine phosphate is unique due to its specific mechanism of action involving the inhibition of multiple enzymes critical for DNA synthesis. This makes it particularly effective against rapidly dividing cancer cells .
生物活性
Fludarabine phosphate, a purine nucleoside analog, is an important chemotherapeutic agent primarily used in the treatment of B-cell chronic lymphocytic leukemia (CLL) and other hematologic malignancies. Its biological activity is characterized by its mechanisms of action, pharmacological properties, and clinical efficacy, which are detailed in this article.
Fludarabine phosphate is rapidly converted in vivo to its active metabolite, 2-fluoro-ara-ATP (F-ara-ATP), which exerts its effects through several mechanisms:
- DNA Synthesis Inhibition : F-ara-ATP inhibits key enzymes involved in DNA synthesis, including DNA polymerase alpha and ribonucleotide reductase. This action disrupts the replication of DNA in rapidly dividing tumor cells, leading to cell death .
- Lymphocytotoxic Activity : The compound shows preferential toxicity towards T-lymphocytes, making it particularly effective against lymphoid malignancies .
- STAT-1 Activation Inhibition : Fludarabine phosphate has been identified as a STAT-1 activation inhibitor, further contributing to its antitumor effects .
Pharmacokinetics
Fludarabine phosphate is administered intravenously or orally, with pharmacokinetic studies indicating that its clearance correlates with creatinine clearance (CLcr) levels in patients. The drug's exposure levels and associated toxicity profiles remain consistent across diverse patient populations .
Summary of Clinical Trials
Fludarabine phosphate has demonstrated significant efficacy in various clinical trials:
Study Source | Patient Population | Dose (mg/m²) | Overall Response Rate | Complete Response Rate | Median Survival |
---|---|---|---|---|---|
M.D. Anderson Cancer Center | 48 patients with refractory CLL | 22–40 daily for 5 days | 48% | 13% | 43 weeks |
SWOG Cancer Research Network | 31 patients with refractory CLL | 15–25 daily for 5 days | 32% | 13% | 52 weeks |
Phase II Trial (Oral Formulation) | 81 patients with untreated B-CLL | 40 mg/m² daily for 5 days | 71.6% | 37% (complete) | Not specified |
These trials indicate that fludarabine phosphate can induce significant responses even in heavily pretreated patients, suggesting minimal cross-resistance with other agents used in CLL treatment .
Case Studies
- M.D. Anderson Cancer Center Study :
- Oral Fludarabine Phosphate Trial :
Adverse Effects
Common adverse effects associated with fludarabine phosphate include:
特性
IUPAC Name |
[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)/t3-,5-,6+,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUYCYHIANZCFB-FJFJXFQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023060 | |
Record name | Fludarabine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fludarabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015206 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.97e+00 g/L, Water 9.2 (mg/mL), pH 4 buffer 27.6 (mg/mL), pH 9 buffer 57 (mg/mL) | |
Record name | Fludarabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015206 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | FLUDARABINE PHOSPHATE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/312887%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
75607-67-9 | |
Record name | Fludarabine phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75607-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fludarabine phosphate [USAN:USP:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075607679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | fludarabine phosphate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759194 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fludarabine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-Purin-6-amine, 2-fluoro-9-(5-O-phosphono-β-D-arabinofuranosyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUDARABINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X9VK9O1SC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Fludarabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015206 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
260 °C | |
Record name | Fludarabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015206 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Fludarabine phosphate is a prodrug that, upon entering cells, is converted into its active metabolite, fludarabine triphosphate. [] Fludarabine triphosphate acts as an inhibitor of DNA synthesis by interfering with DNA polymerase activity and ribonucleotide reductase, an enzyme critical for DNA building block synthesis. [, ] This ultimately leads to irreversible DNA damage and apoptosis, effectively killing cancer cells. [, ]
ANone: Unfortunately, the provided abstracts do not contain the molecular formula or weight of fludarabine phosphate. For this information, it's best to refer to comprehensive drug databases or the compound's official documentation.
ANone: Yes, fludarabine phosphate is stable in solution when diluted with 0.9% sodium chloride for at least 15 days when stored at room or refrigerator temperature. []
ANone: Research has shown that fludarabine phosphate freeze-dried powder with mannitol exhibits excellent formability, clear solution appearance, and high redissolution performance. [] This formulation also demonstrates low impurity and moisture content, contributing to its overall stability. []
ANone: Both oral and intravenous formulations of fludarabine phosphate have been developed and studied. [, ] Clinical trials have indicated that both formulations exhibit comparable efficacy and safety profiles. [, ]
ANone: Since the kidneys are responsible for eliminating approximately 60% of fludarabine's primary metabolite (2-fluoro-ara-A), dose modification is crucial for patients with impaired renal function. [] Research suggests that creatinine clearance-based dose adjustments can help achieve equivalent drug exposure and maintain an acceptable safety profile in these patients. []
ANone: Studies in pediatric patients show that while the terminal half-life of fludarabine is similar to that in adults, the total body clearance is shorter. [] This highlights the importance of age-specific dosing strategies to optimize treatment outcomes in different patient populations.
ANone: Yes, a study utilizing a mouse model of chronic lymphocytic leukemia demonstrated the efficacy of fludarabine phosphate. [] In this model, fludarabine phosphate effectively prolonged the survival time of mice, comparable to the effects observed with doxorubicin. [] This highlights the potential of this drug in treating hematological malignancies.
ANone: Yes, in vitro studies have demonstrated synergistic anti-leukemic effects when fludarabine phosphate is combined with cytosine arabinoside (ara-C). [] This synergistic effect is attributed to fludarabine phosphate's ability to enhance the conversion of ara-C to its active triphosphate form, leading to increased anti-tumor activity. []
ANone: Limited evidence suggests potential cross-resistance between fludarabine phosphate and other purine nucleoside analogues, such as 2-chlorodeoxyadenosine (2-CdA) and deoxycoformycin (dCF), in some patients with hairy cell leukemia. [, ] The underlying mechanisms are thought to involve shared metabolic pathways and enzyme dependencies.
ANone: Myelosuppression, primarily presenting as leukopenia, is the most frequently observed toxicity associated with fludarabine phosphate. [, ] While generally manageable, severe cases can increase the risk of infections and may require dose adjustments or supportive care. []
ANone: Clinical trials have reported cases of potentially severe renal dysfunction, including life-threatening events, in patients treated with fludarabine phosphate. [] Although infrequent, these observations highlight the need for careful monitoring of renal function during treatment.
ANone: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying fludarabine phosphate and its metabolites in various biological matrices, including plasma. [, ] This method offers high sensitivity and specificity, allowing for accurate drug monitoring during treatment.
ANone: Clinical trials suggest that fludarabine phosphate demonstrates superior single-agent activity compared to conventional combination chemotherapy regimens in CLL. [, ] The high response rates observed in relapsed and refractory CLL patients further support its position as a potent therapeutic option. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。